6-Chlorothiazolo[5,4-b]pyridin-2(1H)-one
Description
Properties
CAS No. |
112523-34-9 |
|---|---|
Molecular Formula |
C6H3ClN2OS |
Molecular Weight |
186.62 g/mol |
IUPAC Name |
6-chloro-1H-[1,3]thiazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C6H3ClN2OS/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10) |
InChI Key |
HFLUEPQJJWCETM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)S2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Thiazolo-Pyridinones
The position and type of halogen substituents critically influence electronic and steric properties. Key analogs include:
Key Observations :
- 6-Bromo vs. 6-Chloro : Bromine’s larger size may increase steric hindrance but improve membrane permeability in drug candidates .
- Positional Isomerism (5-Cl vs. 6-Cl) : The 6-position chlorine in the parent compound likely optimizes interactions with hydrophobic enzyme pockets, as seen in HIV reverse transcriptase inhibitors .
- Oxazole vs.
Heterocycle-Modified Derivatives
Structural modifications to the core heterocycle significantly impact reactivity and applications:
Key Observations :
- Thione Derivatives : The C=S group in thione analogs increases electrophilicity, enabling nucleophilic attack in synthetic routes, but may reduce metabolic stability .
- Ring Fusion Position: Thiazolo[5,4-c]pyridinone derivatives exhibit distinct ring strain and hydrogen-bonding patterns compared to [5,4-b] isomers, affecting target selectivity .
Preparation Methods
Step 1: Nucleophilic Substitution
Step 2: Hydrolysis to Carboxylic Acid
Step 3: Amide Formation via Acylation
-
Reactants : Carboxylic acid + 2-chloro-6-methylaniline.
-
Conditions : Oxalyl chloride (2 equiv), DCM, 0°C → reflux.
-
Final Product : 6-Chlorothiazolo[5,4-b]pyridin-2(1H)-one (Yield: 78%).
This method offers high purity but involves hazardous reagents like oxalyl chloride.
Microwave-Assisted Synthesis with Green Solvents
Recent advances emphasize eco-friendly protocols. A 2023 study demonstrated sabinene (a terpene) as a solvent under microwave irradiation:
-
Reactants : 3-Amino-2-chloropyridine + phenyl isothiocyanate.
-
Conditions : Sabinene, 130°C, 2 hours (microwave).
Key Advantages :
Optimization of Thiourea Intermediate Routes
A high-yield route from 2-amino-3-bromo-5-chloropyridine and O-ethylxanthic acid potassium salt was reported in a 2003 patent:
-
Reactants : 2-Amino-3-bromo-5-chloropyridine + O-ethylxanthic acid potassium salt.
-
Conditions : NMP, reflux, 6 hours.
-
Workup : Acidification to pH 4.5 with acetic acid.
This method avoids column chromatography, making it industrially viable.
Comparative Analysis of Methods
Q & A
Q. What factors influence the stability of this compound under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
